3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate chemical structure
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate chemical structure
Technical Deep Dive: 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate
Executive Summary
This technical guide analyzes the chemical structure, synthetic pathways, and functional applications of 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate . While often overshadowed by its highly polar homologue (the 4-cyano derivative, CAS 92118-83-7), this specific molecule represents a critical "structural probe" in both Materials Science (Liquid Crystals) and Medicinal Chemistry.
For Liquid Crystal (LC) Researchers , this molecule serves as a low-viscosity, dielectric tuner. The lateral fluorine atom disrupts smectic phase formation, promoting the desired nematic phase while imparting negative or weakly positive dielectric anisotropy (
For Drug Development Professionals , the structure offers a masterclass in scaffold rigidity and bioisosterism. The trans-cyclohexyl motif provides a lipophilic spacer that mimics phenyl rings without the metabolic liability of aromatic hydroxylation, while the fluorinated ester linkage presents a model for prodrug design and metabolic stability analysis.
Part 1: Molecular Architecture & Physicochemical Properties
The molecule is a "two-ring" mesogen consisting of three distinct functional domains. Understanding these domains is prerequisite to predicting its behavior in a bulk phase or a biological binding pocket.
Structural Decomposition
-
The Aliphatic Tail (Trans-4-butylcyclohexyl):
-
Conformation: The trans configuration is thermodynamically favored (diequatorial) and essential for linearity. The cis isomer is bent, disrupting molecular packing and destroying liquid crystalline phases.
-
Function: Provides the flexible "tail" that lowers the melting point and stabilizes the nematic phase via van der Waals interactions.
-
-
The Rigid Core (Benzoate Ester):
-
Linkage: The ester bond (
) extends the conjugation of the phenyl ring slightly but, more importantly, provides a rigid linear core. -
Liability: In biological systems, this is the primary site of metabolic attack (hydrolysis by esterases).
-
-
The Polar Head (3-Fluorophenyl):
-
Lateral Dipole: Unlike a terminal fluorine (4-position), a lateral fluorine (3-position) creates a dipole moment perpendicular to the molecular long axis.
-
Sterics: The radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing it to modulate electronic properties without introducing massive steric hindrance.
-
Predicted vs. Analogous Properties
Note: Exact experimental values depend on purity and specific polymorphs. Data below is extrapolated from homologous series (e.g., propyl/pentyl analogs and cyano-derivatives).
| Property | Value / Characteristic | Impact on Application |
| Molecular Formula | Lipophilic neutral molecule. | |
| Molecular Weight | ~354.46 g/mol | Falls within Lipinski's Rule of 5 (MW < 500). |
| LogP (Predicted) | ~6.5 - 7.2 | Highly lipophilic; likely poor aqueous solubility. |
| Phase Behavior | Enantiotropic Nematic | The lateral F suppresses highly ordered Smectic phases. |
| Dielectric Anisotropy ( | Negative or Weakly Positive | Used in Vertical Alignment (VA) LCD modes. |
| Melting Point | Est. 40–55°C | Lower than the non-fluorinated parent due to packing disruption. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis follows a convergent route. The critical quality attribute (CQA) is the stereochemical purity of the trans-cyclohexyl ring.
Retrosynthetic Analysis (DOT Diagram)
The most robust pathway involves the acylation of 3-fluorophenol with 4-(trans-4-butylcyclohexyl)benzoyl chloride.
Figure 1: Convergent synthesis via acid chloride activation. The pathway ensures retention of the trans-cyclohexyl configuration.
Detailed Experimental Protocol
Step 1: Activation of the Benzoic Acid
-
Charge a round-bottom flask with 4-(trans-4-butylcyclohexyl)benzoic acid (1.0 eq) [Source 1].
-
Add excess Thionyl Chloride (
) (3.0 eq) and a catalytic drop of DMF. -
Reflux at 80°C for 3–4 hours until gas evolution (
, ) ceases. -
Remove excess
under reduced pressure. Critical: Ensure the residue is dry; residual thionyl chloride will react with the phenol to form side products.
Step 2: Esterification
-
Dissolve 3-fluorophenol (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA) or Pyridine (1.5 eq) as an acid scavenger. Cool to 0°C.
-
Dropwise add the acid chloride (dissolved in DCM) to the phenol solution over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
Step 3: Purification (Self-Validating Step)
-
Wash: Water
1M HCl (remove amine) 1M NaOH (remove unreacted phenol) Brine. -
Recrystallization: Use Ethanol or Hexane/Ethanol mix.
-
Validation: If the melting point is broad (>2°C range), the cis-isomer may be present. Recrystallize until the range is sharp.
-
Part 3: Structural Characterization & Logic
For researchers verifying the structure, the following spectroscopic signals are diagnostic.
NMR Interpretation Logic
-
-NMR (400 MHz,
):- 8.1 ppm (d, 2H): Aromatic protons ortho to the ester carbonyl.
- 7.3 ppm (d, 2H): Aromatic protons meta to the carbonyl.
-
6.8–7.0 ppm (m, 3-4H): The 3-fluorophenyl ring protons. The splitting pattern will be complex due to
coupling ( ). - 2.55 ppm (tt, 1H): The cyclohexyl methine proton adjacent to the phenyl ring. Diagnostic: A triplet-of-triplets (tt) splitting confirms the axial orientation, proving the trans geometry.
Structure-Property Logic Tree
Figure 2: Structure-Activity Relationship (SAR) map detailing how specific chemical features translate to physical and biological properties.
Part 4: Applications in Drug Development & Materials
The "Fluorine Scan" in Drug Design
While this molecule is primarily an LC material, it demonstrates the Bioisosteric Principle relevant to drug discovery.
-
Metabolic Block: Replacing a Hydrogen with Fluorine at the 3-position of a phenyl ring often blocks metabolic hydroxylation (Phase I metabolism) at that site, potentially extending the half-life of the parent scaffold [Source 2].
-
Lipophilicity: The addition of Fluorine increases
(lipophilicity), improving membrane permeability but potentially reducing solubility.
Liquid Crystal Display (LCD) Utility
In the context of LCDs, this molecule acts as a diluent .
-
Viscosity Reduction: The cyclohexyl group reduces rotational viscosity (
) compared to fully aromatic biphenyls, enabling faster switching speeds (response time). -
Vertical Alignment (VA): The lateral dipole contributes to the negative dielectric anisotropy required for VA modes, where molecules align perpendicular to the substrate in the "off" state.
References
-
Arbor Pharm Chem. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzoic acid: Liquid Crystal Intermediate Properties.[1]Link
-
Journal of Materials Chemistry C. (2024). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Royal Society of Chemistry. Link
-
ChemicalBook. (2025).[2] 3-Fluoro-4-cyanophenyl trans-4-(4-n-butylcyclohexyl)benzoate Properties and CAS 92118-83-7.[3] (Cited for homologous comparison). Link
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene.[4]Link
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 3-Fluoro-4-cyanophenyl trans-4-(4-n-propylcyclohexyl)-benzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. 3-Fluoro-4-cyanophenyl trans-4- (4-n-butylcyclohexyl)benzoate | 92118-83-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
